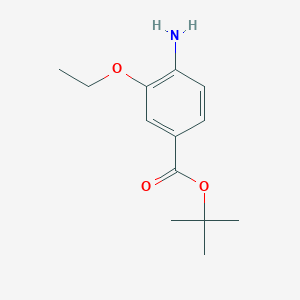

Tert-butyl 4-amino-3-ethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-amino-3-ethoxybenzoate is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, and an ethoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-ethoxybenzoate typically involves the esterification of 4-amino-3-ethoxybenzoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride diethyl etherate. The reaction conditions usually require anhydrous magnesium sulfate to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of mineral acid-catalyzed addition of isobutene to the corresponding acids. This method is favored due to the availability of starting materials and the high yields obtained .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to form various derivatives, often using hydrogenation or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: Carboxylic acids, quinones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzoates.

Aplicaciones Científicas De Investigación

Tert-butyl 4-amino-3-ethoxybenzoate is used in several scientific research applications:

Biology: Used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-amino-3-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .

Comparación Con Compuestos Similares

Tert-butyl 4-aminobenzoate: Similar structure but lacks the ethoxy group.

Ethyl 4-amino-3-ethoxybenzoate: Similar structure but has an ethyl ester instead of a tert-butyl ester.

Methyl 4-amino-3-ethoxybenzoate: Similar structure but has a methyl ester instead of a tert-butyl ester.

Uniqueness: Tert-butyl 4-amino-3-ethoxybenzoate is unique due to the presence of both the tert-butyl ester and the ethoxy group, which confer distinct chemical properties and reactivity patterns. This combination makes it particularly useful in the synthesis of complex molecules and in applications requiring specific steric and electronic characteristics .

Actividad Biológica

Tert-butyl 4-amino-3-ethoxybenzoate, with the CAS number 2248362-04-9, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C13H17NO3

- Molecular Weight : 237.29 g/mol

- Structure : The compound features a tert-butyl group, an amino group, and an ethoxy group attached to a benzoate structure.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound acts as a substrate in biochemical assays, facilitating the study of enzyme interactions. Its mechanism involves forming stable complexes with molecular targets, leading to modulation of their activity, which may include inhibition of enzymatic functions or alteration of receptor signaling pathways .

Biological Applications

- Enzyme Interactions : The compound is utilized in studies examining enzyme interactions, particularly in the context of cancer research. It serves as a building block for synthesizing more complex molecules that function as tumor cell inhibitors.

- Antifolate Development : this compound has been implicated in the development of antifolates, compounds that inhibit folate metabolism in cancer cells.

- Biochemical Assays : As a substrate in biochemical assays, it aids in understanding various metabolic pathways and enzyme kinetics.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Modulates enzyme activity through stable complex formation | |

| Antitumor Activity | Acts as a precursor for antifolate synthesis | |

| Substrate for Assays | Used in biochemical assays to study enzyme interactions |

Case Study: Antifolate Synthesis

In a study focused on developing novel antifolate compounds, this compound was used as a key intermediate. Researchers synthesized various derivatives to evaluate their potency against tumor cells. The findings indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting potential therapeutic applications in oncology .

Case Study: Enzyme Interaction Studies

Another research project investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The study demonstrated that the compound could effectively inhibit target enzymes at nanomolar concentrations, highlighting its potential as a lead compound for drug development targeting metabolic disorders .

Propiedades

IUPAC Name |

tert-butyl 4-amino-3-ethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-5-16-11-8-9(6-7-10(11)14)12(15)17-13(2,3)4/h6-8H,5,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWDIINSYYXUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.